2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid
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Overview
Description
2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid is an organic compound with the molecular formula C14H12ClNO4S It is a derivative of benzoic acid, featuring a sulfonamide group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(4-Chlorobenzenesulfonamido)-5-carboxybenzoic acid.
Reduction: 2-(4-Aminobenzenesulfonamido)-5-methylbenzoic acid.
Substitution: 2-(4-Hydroxybenzenesulfonamido)-5-methylbenzoic acid.
Scientific Research Applications
2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways by modulating the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzenesulfonamido)benzoic acid
- 2-(4-Chlorobenzenesulfonamido)-4-methylbenzoic acid
- 2-(4-Chlorobenzenesulfonamido)-3-methylbenzoic acid
Uniqueness
2-(4-Chlorobenzenesulfonamido)-5-methylbenzoic acid is unique due to the specific positioning of the methyl group on the benzoic acid ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H12ClNO4S |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-5-methylbenzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-7-13(12(8-9)14(17)18)16-21(19,20)11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |
InChI Key |
KZILFSJXWYKWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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